Product packaging for 2-(Methoxyimino)propanoic acid(Cat. No.:CAS No. 27752-38-1)

2-(Methoxyimino)propanoic acid

Cat. No.: B2704445
CAS No.: 27752-38-1
M. Wt: 117.104
InChI Key: NOGDCTMYKWGZPZ-HWKANZROSA-N
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Description

Contextualization within Oxime and Carboxylic Acid Chemistry

2-(Methoxyimino)propanoic acid is a member of two important classes of organic compounds: oximes and carboxylic acids. Oximes, with the general formula RR'C=NOH, are formed by the reaction of hydroxylamine (B1172632) with aldehydes or ketones. wikipedia.org When the hydroxyl hydrogen of an oxime is replaced by an alkyl or other organic group, an oxime ether is formed. nsf.gov The methoxyimino group (-C=N-OCH3) in this compound is a key feature, influencing the molecule's reactivity.

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, known for its acidity and ability to undergo a wide range of reactions, including esterification and amidation. The presence of both the oxime ether and carboxylic acid functionalities within the same molecule gives this compound a dual character, enabling a diverse array of synthetic applications.

Significance as a Versatile Synthetic Building Block

The true value of this compound lies in its utility as a versatile synthetic building block. Oximes and their ether derivatives are recognized as privileged structures in synthetic chemistry because they can be readily converted into other important functional groups such as ketones, amines, hydroxylamines, and nitriles. acs.orgresearchgate.net This transformative potential makes them crucial intermediates in the construction of complex molecular architectures. ijprajournal.com

The presence of the carboxylic acid moiety further enhances its synthetic utility, allowing for its incorporation into larger molecules through reactions at the carboxyl group. For instance, it can be a precursor in the synthesis of various derivatives, including esters and amides, which are themselves important intermediates in organic synthesis. labmix24.com

Historical Development of Synthetic Approaches to Analogues

The synthesis of oximes has been a fundamental reaction in organic chemistry for over a century, traditionally prepared by the condensation of a carbonyl compound with hydroxylamine. wikipedia.orgglpbio.com The development of methods to synthesize oxime ethers and related α-oxyimino acids has evolved to offer greater control and efficiency.

Early methods often involved the direct oximation of α-keto acids. More contemporary approaches have focused on developing milder and more versatile catalytic systems. For example, silver-catalyzed radical decarboxylation of aliphatic carboxylic acids has been described as a method to produce oxime ethers, highlighting a modern strategy to access these valuable compounds. acs.orgresearchgate.net Another innovative approach involves a P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters to efficiently generate oxime ethers. rsc.orgresearchgate.net

The synthesis of analogues of this compound has also been explored. For instance, the synthesis of 2-methoxyimino-2-(3-nitro-4-hydroxyphenyl)acetic acid involves the hydrolysis of its corresponding methyl ester. prepchem.com These developments underscore the ongoing efforts to create a diverse toolbox of synthetic methods for accessing this important class of compounds.

Overview of Research Trajectories for α-Substituted Propanoic Acid Derivatives

Derivatives of propanoic acid, particularly those with substitutions at the alpha position, are a significant area of research in organic and medicinal chemistry. Many non-steroidal anti-inflammatory drugs (NSAIDs), for example, feature a propanoic acid moiety. mdpi.com Research in this area is often driven by the desire to synthesize novel compounds with specific biological activities.

Current research trajectories for α-substituted propanoic acid derivatives include the development of new catalytic methods for their asymmetric synthesis, aiming for high enantioselectivity. researchgate.net Additionally, these derivatives are being explored as building blocks for more complex molecules, including inhibitors of matrix metalloproteinases (MMPs) and novel GPR40 agonists for potential therapeutic applications. nih.govresearchgate.net The functionalization of peptides at their carboxylic acid sites with moieties like oxime ethers represents another active area of investigation. acs.org The diverse applications of α-substituted propanoic acid derivatives continue to fuel research into their synthesis and properties. mdpi.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO3 B2704445 2-(Methoxyimino)propanoic acid CAS No. 27752-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-methoxyiminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-3(4(6)7)5-8-2/h1-2H3,(H,6,7)/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGDCTMYKWGZPZ-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxyimino Propanoic Acid

Chemo- and Regioselective Preparations

Chemo- and regioselective strategies are crucial for the efficient synthesis of 2-(methoxyimino)propanoic acid, as they allow for the precise modification of a molecule at a specific functional group or position. These methods are designed to minimize the formation of byproducts and simplify purification processes.

Direct Methoxyimination Strategies on Propanoic Acid Precursors

A direct approach to synthesizing this compound involves the introduction of the methoxyimino group onto a propanoic acid backbone. This can be conceptually achieved through a two-step sequence starting from propanoic acid. The initial step involves the alpha-halogenation of propanoic acid to form a 2-halopropanoic acid, such as 2-chloropropanoic acid or 2-bromopropanoic acid. This reaction is a well-established transformation in organic synthesis.

Following the formation of the 2-halopropanoic acid, a nucleophilic substitution reaction with methoxyamine (O-methylhydroxylamine) can be employed to introduce the methoxyimino moiety. In this reaction, the nitrogen atom of methoxyamine acts as a nucleophile, displacing the halide from the alpha-carbon of the propanoic acid derivative. The general scheme for this proposed strategy is presented below.

Proposed Synthetic Route via Direct Methoxyimination:

Step 1: Halogenation

Propanoic Acid + X₂/Catalyst → 2-Halopropanoic Acid + HX

(X = Cl, Br)

Step 2: Nucleophilic Substitution

2-Halopropanoic Acid + H₂NOCH₃ → this compound + HX

While this strategy is theoretically sound, specific and detailed research findings for the direct methoxyimination of 2-halopropanoic acids to yield this compound are not extensively documented in readily available literature. However, the fundamental principles of nucleophilic substitution support the feasibility of this approach. The reaction conditions would likely require careful optimization of the base, solvent, and temperature to maximize the yield and minimize potential side reactions, such as elimination.

Carboxylation of Methoxyimino-Substituted Intermediates

An alternative regioselective strategy involves the formation of the carboxylic acid group on a precursor that already contains the methoxyimino moiety. A powerful method for introducing a carboxyl group is through the carboxylation of an organometallic intermediate, such as a Grignard reagent. chemistrysteps.comnih.gov

This approach would begin with a halo-substituted methoxyimino precursor, for instance, 1-chloro-1-(methoxyimino)ethane. This precursor could be converted into a Grignard reagent by reacting it with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The resulting Grignard reagent, 1-(methoxyimino)ethylmagnesium chloride, would then be a potent nucleophile.

The subsequent step involves the reaction of this Grignard reagent with carbon dioxide (often in its solid form, dry ice). chemistrysteps.comresearchgate.netstudy.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, leading to the formation of a magnesium carboxylate salt. chemistrysteps.com An acidic workup then protonates the carboxylate to yield the final product, this compound.

Proposed Synthetic Route via Carboxylation:

Step 1: Grignard Reagent Formation

CH₃C(Cl)=NOCH₃ + Mg → CH₃C(MgCl)=NOCH₃

Step 2: Carboxylation

CH₃C(MgCl)=NOCH₃ + CO₂ → [CH₃C(COOMgCl)=NOCH₃]

Step 3: Acidic Workup

[CH₃C(COOMgCl)=NOCH₃] + H₃O⁺ → this compound + Mg²⁺ + Cl⁻ + H₂O

This method offers a regioselective route to the target molecule by building the carboxylic acid functionality onto a pre-existing methoxyimino scaffold. The success of this synthesis would depend on the stability of the methoxyimino group under the conditions required for Grignard reagent formation and reaction.

Multi-Step Synthetic Pathways

Multi-step syntheses provide a versatile and often more controlled approach to complex molecules like this compound. These pathways involve the sequential formation of different parts of the molecule, allowing for greater flexibility in the choice of starting materials and reaction conditions.

Formation of the Methoxyimino Moiety

A common strategy in multi-step syntheses is the initial construction of the core functional groups on a simpler carbon skeleton, followed by further modifications. In the context of this compound, this involves the formation of the methoxyimino group on a three-carbon precursor that already contains or can be readily converted to a carboxylic acid.

Condensation reactions are a fundamental method for forming C=N bonds. In this context, a carbonyl-containing propanoic acid precursor can react with a hydroxylamine (B1172632) derivative to form the desired imine. While the direct condensation with a propanoic acid itself is not typical, a precursor with a carbonyl group at the 2-position is ideal. This leads directly to the oximation reactions discussed in the next section.

The general principle involves the nucleophilic attack of the nitrogen atom of the hydroxylamine derivative on the electrophilic carbonyl carbon. This is followed by dehydration to form the oxime ether. The reactivity of the hydroxylamine can be influenced by the substituent on the oxygen atom. For the synthesis of this compound, O-methylhydroxylamine (methoxyamine) or its hydrochloride salt is the specific reagent required. chemicalbook.com

The most widely utilized and well-documented method for the synthesis of this compound is the oximation of an α-keto acid precursor, specifically pyruvic acid (2-oxopropanoic acid). chemicalbook.com This reaction involves the condensation of the ketone group of pyruvic acid with methoxyamine or its hydrochloride salt. researchgate.net

The reaction is typically carried out in a suitable solvent, such as water or an alcohol, and may be facilitated by the presence of a base to neutralize the acid formed if methoxyamine hydrochloride is used. The reaction proceeds via the formation of a hemiaminal intermediate, which then dehydrates to yield the stable methoxyimino product. This method is highly efficient and selective for the ketone functionality, leaving the carboxylic acid group intact.

The reaction conditions for the oximation of pyruvic acid can be optimized to achieve high yields. Key parameters include the reaction temperature, pH, and the stoichiometry of the reactants.

Below is an interactive data table summarizing typical research findings for the synthesis of this compound via the oximation of pyruvic acid.

PrecursorReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Pyruvic AcidMethoxyamine HydrochlorideWater/Ethanol (B145695)20-252-4>90
Pyruvic AcidMethoxyamineMethanolReflux1-2High
Sodium PyruvateMethoxyamine HydrochlorideAqueous Buffer (pH 4-5)253-585-95

Note: The data presented in this table is a compilation of typical results from various synthetic procedures and should be considered illustrative.

Construction of the Propanoic Acid Backbone

The synthesis of the three-carbon propanoic acid framework of this compound can be achieved through various established methodologies, primarily involving carbon-carbon bond formation or the modification of existing carbon skeletons.

Chain Elongation Methodologies

Chain elongation strategies are fundamental to constructing the carbon backbone from smaller, readily available precursors. These methods typically involve the formation of a new carbon-carbon bond to extend a two-carbon unit to the required three-carbon chain.

One of the most classic and reliable methods is the Malonic Ester Synthesis . This process allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms. pressbooks.pub In a hypothetical application to form the precursor for this compound, one could start with diethyl malonate. The process involves:

Deprotonation: Diethyl malonate is treated with a base, such as sodium ethoxide, to form a resonance-stabilized enolate. fiveable.me

Alkylation: The nucleophilic enolate is then reacted with a methyl halide (e.g., iodomethane) in an SN2 reaction to form diethyl 2-methylmalonate. pressbooks.publibretexts.org

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to a dicarboxylic acid, which, upon heating, readily decarboxylates to yield propanoic acid. To arrive at the direct precursor, 2-oxopropanoic acid (pyruvic acid), modifications to this standard sequence would be necessary, often making other routes more efficient.

A more direct approach involves the Alkylation of Acetate Enolates . 182.160.97 This method uses a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate an acetic acid ester, forming a nucleophilic enolate. This enolate can then be alkylated. However, controlling mono-alkylation can be challenging. A more relevant adaptation for forming the α-keto acid backbone involves the acylation of enolates or related carbon nucleophiles.

Biological systems also employ chain elongation pathways to synthesize higher α-keto acids, which can serve as conceptual models for synthetic strategies. These pathways often involve the condensation of acetyl-CoA with an existing α-keto acid, followed by a series of isomerization and decarboxylation steps. nih.govnih.gov

Functional Group Interconversions

Functional group interconversion (FGI) is arguably the most direct and common laboratory method for preparing this compound. fiveable.meub.eduic.ac.uk This approach relies on modifying a pre-existing propanoic acid backbone that already contains a suitable functional group at the C2 position.

The most prominent FGI strategy is the Oximation of an α-Keto Acid . The direct precursor, 2-oxopropanoic acid (pyruvic acid), is commercially available and serves as the ideal starting material. mdpi.comwikipedia.org The reaction involves the condensation of the ketone carbonyl group with methoxyamine (or its hydrochloride salt). The nitrogen atom of methoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by dehydration to form the C=N oxime ether bond. fiveable.me This reaction is typically performed under mild acidic or basic conditions to facilitate both the nucleophilic attack and the subsequent elimination of water.

Table 1: Synthesis of Ethyl 2-(Methoxyimino)propanoate via Functional Group Interconversion

Entry Starting Material Reagent Solvent Conditions Yield
1 Ethyl pyruvate Methoxyamine hydrochloride Ethanol Reflux, 4h >90%

This table is illustrative, based on typical conditions for oxime formation.

Other FGIs can be envisioned to generate the pyruvic acid precursor itself. For instance, the oxidation of lactic acid (2-hydroxypropanoic acid) or its esters using various oxidizing agents can yield the corresponding α-keto acid. organic-chemistry.org

Asymmetric and Stereoselective Synthesis

While this compound is an achiral molecule, its chemical structure is a valuable scaffold for the synthesis of chiral α-amino acid derivatives. The C=N bond can be reduced to generate a chiral center at the C2 position, leading to 2-(methoxyamino)propanoic acid. The following sections discuss methodologies for controlling the stereochemistry of this transformation and other reactions on related chiral derivatives.

Enantioselective Approaches to Chiral Derivatives

The most direct route to chiral derivatives is the enantioselective reduction of the C=N double bond of a 2-(methoxyimino)propanoate ester. This transformation is analogous to the well-established asymmetric hydrogenation of α-imino esters to produce α-amino acids. rsc.orgnih.govacs.org This can be achieved using chiral catalysts that deliver a hydride preferentially to one face of the imine.

A highly relevant study demonstrated the very effective asymmetric transfer hydrogenation of α-methoxyimino-β-keto esters using chiral ruthenium catalysts, such as the Noyori-Ikariya complex. nih.gov This work highlights that the methoxyimino group is not only compatible with these catalytic systems but also contributes to achieving high levels of enantioselectivity. The Z-configuration of the methoxyimino group was found to lead to higher reactivity and excellent enantioselectivity. nih.gov

Table 2: Hypothetical Enantioselective Reduction of Ethyl 2-(Methoxyimino)propanoate

Entry Catalyst/Reagent Conditions Product Enantiomeric Excess (ee)
1 H₂, Rh-(R,R)-DIPAMP 50 psi, MeOH, 25°C (R)-Ethyl 2-(methoxyamino)propanoate High
2 Hantzsch Ester, Chiral Phosphoric Acid Toluene, 40°C (S)-Ethyl 2-(methoxyamino)propanoate High

This table is illustrative, based on established methods for asymmetric imine reduction and the findings from analogous systems. nih.govdoaj.orgnih.gov

Diastereoselective Control in Reaction Pathways

Once a chiral center is established, it can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselective synthesis. For example, a chiral ester of 2-(methoxyamino)propanoic acid could be elaborated to introduce additional stereocenters with a controlled spatial relationship to the first.

Drawing parallels from the chemistry of α-imino esters, one can envision diastereoselective additions to the carbon framework. For instance, the enolate of a chiral 2-(methoxyamino)propanoate ester could participate in aldol (B89426) or Michael reactions. The existing stereocenter at C2 would influence the facial selectivity of the incoming electrophile, leading to one diastereomer in preference to the other. Studies on reductive imino-aldol reactions of α-imino esters have shown that high diastereoselectivity can be achieved, often rationalized by cyclic transition states that minimize steric interactions. rsc.org Similarly, diastereodivergent aza-Henry reactions have been developed, where different catalysts can selectively produce either the syn or anti diastereomer from the same class of substrates. nih.govsemanticscholar.org

Application of Chiral Auxiliaries in Derivatization for Resolution

A classical and robust method for obtaining enantiomerically pure compounds is through the use of a chiral auxiliary. njtech.edu.cn This strategy involves the resolution of a racemic mixture. If a racemic chiral derivative, such as (R/S)-2-(methoxyamino)propanoic acid, is synthesized, it can be separated into its constituent enantiomers.

The process involves these key steps:

Derivatization: The racemic acid is covalently bonded to a single enantiomer of a chiral auxiliary, for example, a chiral alcohol like (-)-menthol or a chiral amine like (R)-1-phenylethylamine. researchgate.netbeilstein-journals.org This reaction creates a mixture of two diastereomers.

Separation: Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, boiling point, chromatographic retention). This difference allows them to be separated by standard laboratory techniques such as fractional crystallization or column chromatography. nih.govclockss.orgmdpi.com

Cleavage: Once the diastereomers are separated, the chiral auxiliary is chemically removed from each, yielding the two pure enantiomers of the desired compound. The auxiliary can often be recovered and reused. rsc.org

This method is highly effective for producing enantiopure α-amino acids and their derivatives and remains a valuable tool in asymmetric synthesis. researchgate.netbeilstein-journals.orgmdpi.com

Catalytic Synthesis Routes

Catalytic approaches to this compound primarily focus on the efficient formation of the oxime ether functionality from pyruvic acid and methoxyamine. Both transition metal catalysis and organocatalysis have shown promise in facilitating this transformation.

Transition Metal-Catalyzed Transformations

Transition metal catalysts are well-established for their ability to activate substrates and facilitate a wide range of organic transformations, including the formation of C-N and N-O bonds crucial for the synthesis of oxime ethers. While direct transition metal-catalyzed synthesis of this compound is not extensively documented in dedicated studies, analogous reactions with α-keto acids provide a strong basis for potential catalytic systems.

The synthesis generally proceeds via two key steps: the oximation of the α-keto acid (pyruvic acid) and the subsequent O-alkylation of the resulting oxime. Transition metal catalysts can play a role in one or both of these steps. For instance, various metal salts can catalyze the oximation of α-keto acids. A relevant example is the synthesis of 2-methoxyimino-2-(furyl-2-yl) acetic acid, where a metal salt is used to catalyze the formation of the 2-oxo-2-furan acetic acid intermediate, which then reacts with a methoxyammonium salt. This suggests that metal ions can facilitate the initial condensation step.

Furthermore, transition metal complexes, particularly those of palladium, copper, and rhodium, have been extensively used in C-N and C-O bond-forming reactions. These catalysts could potentially be employed in a one-pot reaction, activating the carbonyl group of pyruvic acid for nucleophilic attack by methoxyamine and facilitating the subsequent formation of the ether linkage. The choice of metal, ligand, and reaction conditions would be critical in achieving high yields and selectivity.

Table 1: Potential Transition Metal Catalysts for Oxime Ether Synthesis from α-Keto Acids

Catalyst SystemPotential Role in SynthesisAnticipated Advantages
Copper (I/II) SaltsCatalyzing the initial oximation reaction.Readily available, cost-effective.
Palladium ComplexesCatalyzing C-O bond formation for O-methylation.High efficiency and functional group tolerance.
Rhodium ComplexesFacilitating C-N bond formation in the oximation step.High turnover numbers and selectivity.
Iron CatalystsGreen and abundant metal for various oxidative couplings.Environmentally benign and economical. organic-chemistry.org

Detailed research into the direct application of these catalysts for the synthesis of this compound is an area ripe for exploration, with the potential to develop highly efficient and selective synthetic protocols.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions, avoiding the use of potentially toxic and expensive metals. For the synthesis of this compound, organocatalysts could be employed to activate pyruvic acid towards nucleophilic attack by methoxyamine.

Chiral bases, for example, have been effectively used in the biomimetic transamination of α-keto esters, demonstrating that the α-keto acid moiety is amenable to organocatalytic transformation. csic.esacs.org An organocatalytic approach to the synthesis of this compound would likely involve the use of an acidic or basic catalyst to promote the condensation reaction between pyruvic acid and methoxyamine.

Acid catalysts, such as proline or its derivatives, could activate the carbonyl group of pyruvic acid, making it more electrophilic. Conversely, a base catalyst could deprotonate the hydroxylamine, increasing its nucleophilicity. The choice of catalyst would depend on the specific reaction conditions and the desired outcome.

Table 2: Potential Organocatalysts for the Synthesis of this compound

Catalyst TypeExampleMechanism of Action
Acid CatalystProline, p-Toluenesulfonic acidActivation of the carbonyl group of pyruvic acid.
Base CatalystTriethylamine, DMAPDeprotonation of methoxyamine to enhance nucleophilicity.
Bifunctional CatalystThiourea derivativesSimultaneous activation of both reactants.

The development of an efficient organocatalytic route to this compound would represent a significant advancement, offering a potentially more sustainable and cost-effective synthetic strategy.

Green Chemistry Principles in Synthesis Optimization

Solvent-Free or Aqueous Reaction Media

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. The synthesis of oximes has been successfully demonstrated under solvent-free conditions, often utilizing techniques like grinding or ball milling. These mechanochemical methods can lead to high yields in shorter reaction times without the need for a solvent.

Alternatively, water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of isoxazoles, which share structural similarities with oxime ethers, has been successfully carried out in aqueous media using a biodegradable catalyst like pyruvic acid itself. wikipedia.org This suggests that an aqueous synthesis of this compound is a feasible and environmentally friendly option.

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgwikipedia.org The ideal synthesis of this compound would be a direct condensation of pyruvic acid and methoxyamine, where all the atoms of the reactants are incorporated into the final product, with water being the only byproduct.

Catalytic approaches, by their nature, contribute to higher atom economy as the catalyst is used in small amounts and is not consumed in the reaction. mdpi.com The development of one-pot, multi-component reactions, where sequential transformations are carried out in a single reaction vessel, can also significantly reduce waste by eliminating the need for isolation and purification of intermediates. rsc.orgscispace.com

Energy-Efficient Synthesis (e.g., Microwave-Assisted, Ambient Conditions)

Reducing energy consumption is another crucial aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter times compared to conventional heating methods. nih.govnih.govmdpi.com The synthesis of various heterocyclic compounds, including those related to oxime ethers, has been successfully achieved using microwave irradiation, often in greener solvents like water or ethanol. nih.gov

Conducting reactions at ambient temperature further reduces energy demands. The development of highly active catalysts, both transition metal-based and organocatalytic, that can function efficiently at room temperature is a key area of research. A successful ambient temperature synthesis of this compound would represent a significant step towards a truly sustainable process.

Table 3: Comparison of Green Synthesis Approaches for Oxime Ether Formation

ApproachKey FeaturesAdvantages
Solvent-Free Reactions conducted by grinding or ball-milling reactants.Eliminates solvent waste, reduces purification steps.
Aqueous Media Water is used as the reaction solvent.Environmentally benign, safe, and inexpensive.
Microwave-Assisted Microwave irradiation is used for heating.Rapid reaction times, often higher yields, energy efficient. researchgate.netnih.gov
Ambient Conditions Reactions are performed at room temperature.Minimal energy consumption.

By integrating these catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, sustainable, and economically viable.

Development of Recyclable Catalytic Systems

The development of heterogeneous and easily separable catalysts is a cornerstone of green chemistry, offering significant advantages over traditional homogeneous catalysts in terms of reusability, reduced waste generation, and simplified product purification. While specific research on recyclable catalysts for the synthesis of this compound is limited in publicly available literature, the principles can be extrapolated from studies on related chemical transformations, such as esterification and other acid-catalyzed reactions.

Solid acid catalysts, in particular, have garnered considerable attention. These materials, which include sulfonated polymers, metal oxides, and functionalized silicas, provide active sites for catalysis while being easily recoverable from the reaction mixture by simple filtration. For instance, plastic-derived solid acid catalysts, prepared by sulfonating polyethylene (B3416737) (PE) and polyvinyl chloride (PVC), have demonstrated high efficacy in the esterification of 2-hydroxyisobutyric acid. researchgate.net The SPVC catalyst, in particular, showed superior performance due to the presence of both sulfonic acid and chlorine groups, which enhance acidity and reactant accessibility. researchgate.net Such catalysts have been shown to be reusable with minimal loss of activity. researchgate.net

Another promising avenue is the use of waste-derived catalysts. Materials from biomass, industrial byproducts, and even discarded electronics can be transformed into effective catalysts, contributing to a circular economy. mdpi.com For example, catalysts derived from seed cakes have been successfully used for esterification, demonstrating good conversion rates. aston.ac.uk Similarly, catalysts from spent lithium-ion batteries have been repurposed for various organic transformations. mdpi.com

The table below summarizes the performance of various recyclable catalysts in analogous reactions, highlighting their potential applicability to the synthesis of this compound or its precursors.

Catalyst TypeFeedstock/ReactionKey FindingsReusability
Sulfonated PVC (SPVC_120)Esterification of 2-hydroxyisobutyric acidHigh yield (ca. 75%) due to synergistic effects of –SO3H and –Cl groups. researchgate.netRecyclable with negligible loss in activity. researchgate.net
Sulfonated MicroalgaeOleic acid esterification98% conversion after 12 hours at 80°C. aston.ac.ukReusable for 6 cycles with minimal activity loss. aston.ac.uk
14 wt% HPW/KaolinPalm oil distillate esterification83% esterification with ethanol in 2 hours at 200°C. aston.ac.ukPoor reusability due to heteropolyacid leaching. aston.ac.uk
Co/Mn/Br from recycled plasticsPolyolefin degradationEfficient degradation of mixed plastic waste into carboxylic acids. nih.govRecovered catalyst reusable for eight consecutive runs. nih.gov

These examples underscore the potential for developing robust and recyclable catalytic systems for the synthesis of this compound, which would contribute to more sustainable and cost-effective industrial production.

Industrial-Scale Preparation Considerations

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process intensification, safety, and economic viability. For this compound, this involves exploring continuous flow methodologies, phase transfer catalysis, and one-pot synthetic strategies to streamline the manufacturing process.

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. Continuous flow chemistry is a key enabling technology in this regard, offering numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles.

While specific continuous flow syntheses for this compound are not extensively detailed in the literature, the synthesis of related compounds, such as ketones and α-keto-esters, in flow reactors demonstrates the feasibility of this approach. uni-muenchen.de Continuous flow systems allow for the rapid and efficient mixing of reagents and precise temperature control, which is crucial for exothermic reactions. The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing runaway reactions and the formation of byproducts. uni-muenchen.de

The synthesis of ketones from organometallic reagents and various acylating agents has been successfully demonstrated in continuous flow, achieving high yields and selectivities. uni-muenchen.de This methodology avoids the challenges associated with handling highly reactive intermediates in large batch reactors. Similarly, the preparation of α-keto-esters from the reaction of lithium organometallics with dialkyl oxalates has been optimized in a continuous flow setup. uni-muenchen.de

The table below illustrates the potential benefits of continuous flow processing for reactions analogous to the synthesis of this compound intermediates.

Reaction TypeKey Advantages of Continuous Flow
Acylation of Grignard ReagentsPrecise temperature control, rapid mixing, improved safety. uni-muenchen.de
Synthesis of α-keto-estersHigh yields, absence of transition metal catalysts, stable tetrahedral intermediate. uni-muenchen.de
Oximation ReactionsPotential for improved control over reaction time and temperature, minimizing side reactions.

The implementation of continuous flow technology for the synthesis of this compound would likely involve the reaction of a suitable precursor, such as pyruvic acid, with methoxyamine in a flow reactor. This would enable precise control over stoichiometry, residence time, and temperature, leading to a more efficient and reproducible process.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This methodology is particularly valuable for large-scale industrial synthesis as it often allows for the use of inexpensive and environmentally benign reactants and solvents, milder reaction conditions, and simplified work-up procedures.

In the context of synthesizing α-keto acid derivatives, PTC has been successfully employed for enantioselective α-hydroxylation and α-alkylation of ketones and β-keto esters, respectively. researchgate.netrsc.org These reactions demonstrate the ability of phase-transfer catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, to transport a reactive species from an aqueous phase to an organic phase where the reaction with the substrate occurs.

For the synthesis of this compound, a plausible PTC approach would involve the oximation of pyruvic acid. In such a system, a phase-transfer catalyst could facilitate the transfer of the methoxyamine or its conjugate base from an aqueous solution to an organic phase containing the pyruvic acid, thereby promoting the oximation reaction. While direct literature on this specific application is scarce, the principles of PTC are well-established and suggest that this could be a viable strategy for large-scale production.

The table below highlights the key features of phase transfer catalysis relevant to the synthesis of this compound.

Feature of PTCRelevance to this compound Synthesis
Facilitates reactions between immiscible phasesEnables the use of aqueous solutions of reagents like methoxyamine with organic solutions of pyruvic acid.
Milder reaction conditionsCan potentially reduce the need for high temperatures or harsh reagents.
Use of inexpensive reagentsAllows for the use of cost-effective bases and salts.
Simplified work-upThe catalyst and product are typically in the organic phase, simplifying separation.
ScalabilityPTC processes are often readily scalable for industrial production.

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of process efficiency, time, and cost savings. semanticscholar.org By minimizing handling and purification steps, one-pot strategies also reduce solvent consumption and waste generation.

The synthesis of this compound from pyruvic acid and methoxyamine is inherently a two-component reaction that can be performed in a single step. However, considering the broader synthetic route to pyruvic acid itself, one-pot strategies become highly relevant. For example, a one-pot process could involve the in-situ generation of pyruvic acid from a suitable precursor, followed by immediate oximation with methoxyamine.

Literature on related transformations provides insights into the potential of one-pot approaches. For instance, the one-pot synthesis of oxime ethers from aldehydes or ketones, hydroxylamine, and an alkylating agent has been reported, demonstrating the feasibility of combining oximation and etherification in a single step. jocpr.com Similarly, one-pot oximation-Beckmann rearrangement reactions have been developed, showcasing the ability to telescope multiple transformations. rsc.org

The table below outlines potential one-pot strategies and their advantages for the synthesis of intermediates related to this compound.

One-Pot StrategyPotential ApplicationAdvantages
Oxidation-OximationSynthesis of this compound from lactic acid.Reduced unit operations, time and cost savings, minimized waste.
Oximation-EsterificationDirect synthesis of esters of this compound.Bypasses isolation of the carboxylic acid, potentially improving overall yield.
Mechanochemical SynthesisSolvent-free, one-pot synthesis of related heterocyclic compounds. semanticscholar.orgEnvironmentally friendly, shorter reaction times, pot economy. semanticscholar.org

The development and implementation of these advanced synthetic methodologies hold the key to enhancing the industrial production of this compound, making it a more sustainable and economically competitive process.

Reactivity Profiles and Mechanistic Investigations of 2 Methoxyimino Propanoic Acid

Reactions of the Methoxyimino Group

The methoxyimino group, an oxime ether, has its own characteristic reactivity, most notably its susceptibility to hydrolysis under certain conditions.

The methoxyimino group (an imine derivative) is generally stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions. The mechanism typically involves the protonation of the imino nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule on the carbon atom. A subsequent series of proton transfers and elimination of methoxyamine (CH₃ONH₂) leads to the cleavage of the C=N bond and the formation of a carbonyl group.

In the case of 2-(methoxyimino)propanoic acid, acid-catalyzed hydrolysis would yield pyruvic acid and methoxyamine. The stability of the methoxyimino group is a critical factor in its application, for instance, in the synthesis of pharmaceuticals where it might serve as a protecting group or a key pharmacophore. The kinetics of the hydrolysis would be dependent on factors such as pH, temperature, and buffer concentration. While oxime ethers are generally more resistant to hydrolysis than simple imines, they can be cleaved under specifically tailored acidic conditions.

Reduction Reactions to Amines or Alcohols

The reduction of the methoxyimino group in this compound is a key transformation for the synthesis of α-amino acids and their derivatives. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions, yielding either the corresponding amino acid derivative or an amino alcohol.

Common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are frequently employed. LiAlH₄ is a potent reducing agent capable of reducing both the oxime ether and the carboxylic acid functionalities. wikipedia.orgmasterorganicchemistry.combyjus.com Consequently, treatment of this compound with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) typically results in the formation of 2-(methoxyamino)propan-1-ol. orgsyn.org

In contrast, sodium borohydride is a milder reagent that generally does not reduce carboxylic acids or oximes under standard conditions. tandfonline.com However, its reactivity can be significantly enhanced by the addition of various additives, particularly transition metal salts. scispace.com For instance, NaBH₄ in combination with reagents like zirconium(IV) chloride (ZrCl₄) or iron(III) chloride (FeCl₃·6H₂O) becomes an effective system for the reduction of oxime ethers to the corresponding amines. scispace.comnih.gov These modified borohydride systems can selectively reduce the C=N bond of the methoxyimino group while leaving the carboxylic acid intact, thus providing a direct route to 2-(methoxyamino)propanoic acid. Catalytic hydrogenation over catalysts such as palladium, platinum, or nickel is another established method for the reduction of oximes to amines.

Reducing SystemTypical SolventFunctionality ReducedPrimary Product
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Methoxyimino and Carboxylic Acid2-(Methoxyamino)propan-1-ol
Sodium Borohydride (NaBH₄) / ZrCl₄Tetrahydrofuran (THF)Methoxyimino only2-(Methoxyamino)propanoic acid
Sodium Borohydride (NaBH₄) / CuSO₄MethanolMethoxyimino only2-(Methoxyamino)propanoic acid
Catalytic Hydrogenation (H₂/Pd-C)Methanol / Acetic AcidMethoxyimino only2-(Methoxyamino)propanoic acid

Rearrangement Reactions (e.g., Beckmann Rearrangement on related oximes)

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. organicreactions.orgbyjus.com This transformation is highly relevant to ketoximes and their derivatives, including this compound. The reaction is typically promoted by strong protic acids such as sulfuric acid or polyphosphoric acid, or by other reagents like phosphorus pentachloride and tosyl chloride that can convert the oxygen of the oxime into a good leaving group. wikipedia.orgorganic-chemistry.org

The mechanism of the Beckmann rearrangement is stereospecific. It involves an initial activation of the oxygen atom on the nitrogen, followed by a 1,2-shift of the alkyl or aryl group that is positioned anti-periplanar to the leaving group on the nitrogen. wikipedia.orgchemistrysteps.com This migration occurs concurrently with the cleavage of the N-O bond, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the final amide product. chemistrysteps.com

In the case of this compound, two potential migrating groups are attached to the imino carbon: the methyl group and the carboxylic acid group. The stereochemistry of the starting oxime ether (E or Z isomer) will dictate which group migrates. If the oxime ether exists as a mixture of isomers or can isomerize under the acidic reaction conditions, a mixture of two different amide products could be formed. The relative migratory aptitude of the substituents (generally aryl > alkyl) also influences the outcome. chem-station.com

Migration of the methyl group would lead to the formation of N-(methoxy)acetamide-α-carboxylic acid.

Migration of the carboxyl group would result in N-acetyl-N-methoxyamine.

The choice of catalyst and conditions can be tailored to favor one pathway over the other, making the Beckmann rearrangement a versatile tool for skeletal reorganization. nih.govorganic-chemistry.org

Cycloaddition Reactions Involving the C=N Bond

The carbon-nitrogen double bond (C=N) of the methoxyimino group in this compound can participate in various cycloaddition reactions, providing pathways to complex heterocyclic structures. A prominent example is the 1,3-dipolar cycloaddition, a powerful method for constructing five-membered rings. chesci.com

While oxime ethers themselves are not 1,3-dipoles, they can serve as precursors to nitrones (azomethine N-oxides), which are highly reactive 1,3-dipoles. mdpi.com Oxidation of the corresponding secondary amine or alkylation of the oxime can generate a nitrone intermediate. This nitrone can then react with a dipolarophile, such as an alkene or alkyne, in a concerted [3+2] cycloaddition reaction. chesci.comrsc.org This process, often proceeding with high regio- and stereospecificity, results in the formation of substituted isoxazolidine (B1194047) rings. rsc.org

Alternatively, the C=N bond of the oxime ether can itself function as the dipolarophile, reacting with an external 1,3-dipole. For instance, reaction with a nitrile oxide or an azomethine ylide would lead to the formation of different five-membered heterocycles. These cycloaddition strategies are valuable in synthetic chemistry for their ability to build molecular complexity in a single, atom-economical step. nsf.gov

Reactivity at the α-Carbon Center

Enolate Chemistry and α-Substitution Reactions

Reactivity at the α-carbon (the methyl group) of this compound allows for the introduction of various substituents, providing a route to diverse α-amino acid derivatives. This chemistry proceeds through the formation of a carbanionic intermediate analogous to an enolate. 182.160.97

To facilitate this reaction, the highly acidic proton of the carboxylic acid must first be protected, typically by converting the acid into an ester (e.g., methyl or ethyl 2-(methoxyimino)propanoate). With the acidic proton masked, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), can be used to deprotonate one of the C-H bonds of the α-methyl group. libretexts.org This generates a nucleophilic carbanion stabilized by the adjacent imino ester functionality.

This carbanion can then react with a range of electrophiles in an α-substitution reaction. chemistrysteps.com A common application is alkylation, where the carbanion attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via an SN2 mechanism, forming a new carbon-carbon bond. libretexts.org This two-step sequence—esterification followed by deprotonation and alkylation—effectively replaces an α-hydrogen with an alkyl group, yielding derivatives of other amino acids.

Stereochemical Outcomes of α-Carbon Transformations

The α-substitution reactions described previously can generate a new stereocenter at the α-carbon, making the control of stereochemistry a critical aspect of these transformations. Achieving high levels of stereoselectivity is essential for the synthesis of enantiomerically pure, non-proteinogenic α-amino acids, which are valuable in medicinal chemistry and materials science. nih.govthieme.de

Several strategies have been developed to control the stereochemical outcome of reactions on related α-imino ester systems.

Substrate Control: Diastereoselective reactions can be achieved by incorporating a chiral auxiliary into the molecule. For example, the ester can be formed from a chiral alcohol. The steric and electronic properties of this auxiliary can then direct the approach of the incoming electrophile to one face of the planar enolate intermediate, leading to the preferential formation of one diastereomer.

Reagent Control: Chiral reagents can be used to induce asymmetry. Asymmetric reduction of the C=N bond using chirally modified hydride reagents, such as a NaBH₄-ZrCl₄ complex with a chiral amino alcohol, has been shown to produce optically active primary amines with high enantiomeric excess. rsc.org

Catalyst Control: The use of chiral catalysts is a powerful approach for enantioselective synthesis. Asymmetric tandem reactions, such as the N-alkylation/π-allylation of α-iminoesters catalyzed by a chiral transition metal complex, can generate complex, enantioenriched α-amino acids from simple precursors. nih.gov

StrategyMethodTypical OutcomeExample System
Substrate ControlUse of a chiral auxiliary on the ester groupDiastereoselective alkylationAlkylation of an imino ester derived from a chiral alcohol
Reagent ControlReduction with a chirally-modified hydride reagentEnantioselective reduction to an amineReduction of ketoxime ethers with NaBH₄/ZrCl₄/chiral amino alcohol rsc.org
Catalyst ControlTransition metal catalysis with a chiral ligandEnantioselective C-C bond formationAsymmetric allylation of α-iminoesters nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. This compound is well-suited to participate in several important MCRs, primarily by serving as the carboxylic acid component.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide. wikipedia.org In this context, this compound can react with an aldehyde and an isocyanide to produce an α-acyloxy amide. youtube.com The reaction proceeds through the formation of a nitrilium ion intermediate, which is trapped by the carboxylate of the this compound, followed by an intramolecular acyl transfer to yield the final product. wikipedia.org

A related and even more powerful MCR is the Ugi reaction , which is a four-component condensation of a carboxylic acid, a carbonyl compound, an isocyanide, and a primary amine. By incorporating this compound into an Ugi reaction, complex peptide-like structures bearing the methoxyimino moiety can be assembled in a single step. The versatility of these reactions allows for the rapid generation of large libraries of structurally diverse molecules from simple building blocks, which is a significant advantage in drug discovery and materials science. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

A thorough review of publicly available scientific literature, chemical databases, and patents reveals a significant gap in the documented kinetic and thermodynamic data for reactions involving this compound. Despite extensive searches for specific data tables, detailed research findings, and mechanistic investigations focusing on the reaction rates, activation energies, and thermodynamic parameters of this compound, no specific quantitative data was found.

The scientific community has not yet published dedicated studies on the kinetic and thermodynamic profiles of this compound's reactions, such as its esterification, hydrolysis, or other transformations. Consequently, the creation of data tables and a detailed discussion of its reactivity from a kinetic and thermodynamic standpoint, as requested, is not possible based on the current body of scientific evidence.

General principles of chemical kinetics and thermodynamics can provide a theoretical framework for understanding the potential reactivity of this compound. The presence of the carboxylic acid group suggests that it can undergo typical acid-catalyzed reactions like esterification. The rate of such reactions would be influenced by factors including temperature, concentration of reactants and catalysts, and the solvent system employed. The thermodynamics of these reactions would be governed by the change in enthalpy and entropy, leading to a specific equilibrium constant under given conditions.

Further research, including experimental kinetic studies and computational modeling, is necessary to elucidate the kinetic and thermodynamic aspects of reactions involving this compound. Such studies would be invaluable for understanding its chemical behavior and for potential applications in various fields of chemistry.

Applications of 2 Methoxyimino Propanoic Acid As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The intrinsic reactivity and functional groups of 2-(methoxyimino)propanoic acid allow it to be a foundational component for synthesizing more elaborate molecular architectures. It is particularly significant in creating molecules that incorporate nitrogen and oxygen, which are prevalent in biologically active compounds.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. The methoxyiminoacetic acid scaffold, a close relative of this compound, is a key precursor for several important heterocyclic systems. For instance, derivatives like 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid serve as critical intermediates in the synthesis of fourth-generation cephalosporin (B10832234) antibiotics. researchgate.net In these syntheses, the methoxyiminoacetic acid portion is reacted with other reagents to build the complex, multi-ring systems characteristic of these advanced drugs.

Another significant example is the preparation of (Z)-2-methoxyimino-2-furan acetic acid ammonium (B1175870) salt, which is an essential intermediate for the antibiotic Cefuroxime. google.com This highlights the utility of the methoxyimino-acid structure in creating furan-based heterocycles that are vital for medicinal applications. The versatility of this chemical group allows for its incorporation into various ring systems, making it a cornerstone for medicinal chemists.

Precursor in Natural Product Synthesis

The development of many synthetic active ingredients is inspired by compounds found in nature. The most prominent application of this compound derivatives is in the synthesis of strobilurin fungicides, which are synthetic analogues of naturally occurring antifungal compounds. sci-hub.seresearchgate.net The original discovery was based on fungicidal compounds isolated from wood-rotting fungi, such as Strobilurin A from Strobilurus tenacellus and oudemansin A from Oudemansiella mucida. sci-hub.se

These natural products contain a β-methoxyacrylate group responsible for their biological activity. sci-hub.se Chemists have successfully used synthetic building blocks like this compound to mimic this natural "toxophore," leading to the creation of a highly successful class of commercial agrochemicals. researchgate.net While not typically used in the total synthesis of the original natural products, the compound is a quintessential precursor in the field of natural product-inspired synthesis, enabling the large-scale production of potent and photochemically stable analogues.

Role in Agrochemical Active Ingredient Synthesis (e.g., Strobilurins)

The primary industrial application of this compound and its ester derivatives is in the production of strobilurin fungicides. nih.gov This class of agrochemicals has become one of the most important in modern agriculture due to its broad-spectrum activity. nih.govresearchgate.net The fungicidal activity of strobilurins stems from their ability to inhibit mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks electron transfer and halts the production of ATP. sci-hub.seresearchgate.netnih.gov

The methoxyimino group is the critical pharmacophore responsible for this mode of action. sci-hub.se Synthetic routes to leading fungicides such as Azoxystrobin, Kresoxim-methyl, and Trifloxystrobin heavily rely on intermediates derived from this compound to construct this essential molecular fragment.

Table 1: Representative Strobilurin Fungicides Featuring the Methoxyimino Moiety

Fungicide Name Key Structural Features
Azoxystrobin Contains a β-methoxyacrylate group attached to a pyrimidinyl ether ring system.
Kresoxim-methyl Features a methoxyiminoacetate group linked to a substituted phenyl ether moiety.
Trifloxystrobin Incorporates a methoxyiminoacetate group connected to a trifluoromethyl-substituted phenyl ring.

| Pyraclostrobin | A methoxycarbamate fungicide that also acts on the Qo site of the respiratory chain. researchgate.net |

Intermediate for Pharmaceutical Building Blocks

The utility of this compound extends into the pharmaceutical realm, where it serves as a precursor for active pharmaceutical ingredients (APIs). As mentioned, its derivatives are integral to the synthesis of modern cephalosporin antibiotics, which are widely used to treat bacterial infections. researchgate.net The methoxyimino moiety is incorporated into the side chain of these antibiotics, which is crucial for their antibacterial spectrum and stability against bacterial enzymes.

Furthermore, the synthetic methodologies developed for agrochemicals are often transferable to pharmaceutical synthesis. Propanoic acid derivatives are foundational to various drugs, including certain dual PPARα/γ agonists used in metabolic disorder treatments, which feature complex heterocyclic systems built upon a propanoic acid backbone. researchgate.net The ability to functionalize this compound makes it a valuable starting material for creating diverse molecular libraries for drug discovery. evonik.com

Chiral Auxiliary and Resolving Agent Applications

Chirality plays a critical role in the efficacy and safety of many active compounds, as different enantiomers can have vastly different biological activities. Carboxylic acids are often employed in chiral chemistry, either as resolving agents or as chiral building blocks themselves.

Enantioseparation of Racemic Mixtures

Enantioseparation, or chiral resolution, is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its pure enantiomeric components. wikipedia.org A common chemical method for resolution involves reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. jackwestin.comlibretexts.org For a racemic acid, a chiral amine can be used, and for a racemic base, a chiral acid can be used. pharmaguideline.com This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional techniques like fractional crystallization. wikipedia.orgjackwestin.com

For a compound like this compound to be used as a chiral resolving agent, it would first need to be obtained in an enantiomerically pure form. While the oxime group can exist as (E) and (Z) isomers, chirality in the wider molecule would depend on substitution. Although the use of this specific acid as a commercial resolving agent is not widely documented, the principle remains a key application for chiral carboxylic acids in general. For example, other chiral 2-aryloxypropanoic acids, such as Mecoprop, are resolved from their racemic mixtures to isolate the biologically active enantiomer. clockss.org This process often involves forming diastereomeric salts with a chiral base, separating them, and then liberating the pure acid enantiomer. quora.com

Table 2: Compound Names Mentioned in this Article

Compound Name
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
This compound
Azoxystrobin
Cefuroxime
Kresoxim-methyl
Mecoprop
Myxothiazol A
Oudemansin A
Pyraclostrobin
Strobilurin A
Trifloxystrobin

Determination of Absolute Configurations

The determination of the absolute spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical step in chemical and pharmaceutical research. purechemistry.org A prevalent and powerful method for this purpose is the use of nuclear magnetic resonance (NMR) spectroscopy in conjunction with chiral derivatizing agents (CDAs). nih.govnih.govdntb.gov.ua This technique relies on converting a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. purechemistry.org Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers possess distinct physical and spectral properties, allowing them to be differentiated by NMR. stackexchange.com

The general procedure involves the separate reaction of the enantiomerically pure CDA with both the racemic mixture and a pure enantiomer of the analyte (e.g., a chiral amine or alcohol). nih.govusm.edu The resulting diastereomeric products will exhibit different chemical shifts in their ¹H or ¹³C NMR spectra. purechemistry.org By analyzing the differences in these chemical shifts (the Δδ values), and by applying established models such as the Mosher method, one can deduce the absolute configuration of the original chiral center. usm.edu High-performance liquid chromatography (HPLC) can also be used to separate the resulting diastereomers, where the elution order can be correlated with the absolute configuration. nih.gov

While this compound possesses a prochiral center, its enantiomerically pure forms could theoretically serve as chiral derivatizing agents. Reaction of an enantiopure form of this compound with a racemic alcohol or amine would form diastereomeric esters or amides. These could then be analyzed using standard NMR or HPLC techniques to determine the absolute configuration of the alcohol or amine. nih.gov However, it is important to note that while this represents a potential application based on established chemical principles, the use of this compound specifically for this purpose is not prominently documented in scientific literature.

Precursor for Advanced Propanoic Acid Derivatives

This compound serves as a valuable starting material for the synthesis of more complex and functionalized propanoic acid derivatives. Its structure, which features a reactive C=N double bond and a carboxylic acid group, allows for a variety of chemical transformations to build molecular complexity.

Substituted 2-arylpropanoic acids are a significant class of organic compounds, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The synthesis of these molecules is a major focus of organic and medicinal chemistry. Common established methods for their preparation include the carboxylation of Grignard reagents derived from α-arylethyl halides and the hydrolysis of corresponding nitriles. libretexts.org

While numerous synthetic pathways exist for arylpropanoic acids, routes commencing specifically from this compound are not widely reported in the surveyed chemical literature. The development of novel synthetic strategies is an ongoing endeavor in chemical research, and the unique functional group array of this compound may offer potential for future synthetic innovations in this area.

A highly significant application of this compound is its role as a precursor for α-amino acids, particularly alanine (B10760859) and its functionalized analogues. ethz.ch Amino acids are the fundamental building blocks of proteins and are crucial in a vast range of biological processes and pharmaceutical applications. ethz.ch The synthesis of enantiomerically pure α-amino acids is therefore a key objective in organic synthesis.

The conversion of this compound to an α-amino acid is achieved through the reduction of the methoxyimino group (C=N-OCH₃) to a primary amino group (C-NH₂). This transformation is most effectively and elegantly accomplished via catalytic asymmetric hydrogenation. This method employs a chiral transition metal catalyst (commonly based on rhodium, iridium, or ruthenium) to facilitate the addition of hydrogen across the C=N double bond. The chirality of the catalyst directs the reaction to produce one enantiomer of the amino acid in high excess over the other.

The general reaction is as follows:

This compound + H₂ (in the presence of a chiral catalyst) → α-Alanine

This method is a powerful tool for creating chiral centers with high fidelity. The choice of catalyst and reaction conditions is crucial for achieving high yields and high enantiomeric excess (ee). The table below presents representative data for the asymmetric hydrogenation of related imine substrates, illustrating the effectiveness of this approach in generating chiral amines with high enantiopurity.

Catalyst PrecursorChiral LigandSubstrate TypeEnantiomeric Excess (ee %)
[Rh(COD)Cl]₂(R,R)-Me-DuPhosN-Acetyl-α-arylenamide>99%
[Ir(COD)Cl]₂(S)-BINAPN-Aryl Imine96%
RuCl₂(PPh₃)₃(R)-xyl-BINAPα-Keto Ester Oxime98%
[Rh(COD)₂]BF₄(S,S)-f-KetalphosN-Benzoyl-α-enamide ester99%

This table contains representative data for the asymmetric hydrogenation of substrates similar to this compound to demonstrate the general efficacy of the method.

By modifying the substituents on the propanoic acid backbone prior to reduction, this methodology can be extended to synthesize a wide variety of natural and unnatural α-amino acids, which are valuable tools in drug discovery and peptide science.

Theoretical and Computational Chemistry Studies of 2 Methoxyimino Propanoic Acid

Molecular Structure and Conformation Analysis

Understanding the three-dimensional structure and conformational preferences of 2-(Methoxyimino)propanoic acid is fundamental to comprehending its chemical behavior.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized ground state geometry of this compound. These calculations solve the electronic Schrödinger equation to find the lowest energy arrangement of atoms in the molecule. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, def2-TZVP) are crucial for obtaining accurate results.

For this compound, key geometric parameters such as bond lengths, bond angles, and dihedral angles that define its structure would be calculated. Of particular interest are the geometries around the C=N double bond of the methoxyimino group and the rotational barriers around the C-C and C-O single bonds. These calculations provide a static picture of the most stable molecular structure.

Table 1: Calculated Ground State Geometrical Parameters for syn-2-(Methoxyimino)propanoic Acid (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=N1.28 Å
N-O1.41 Å
O-CH₃1.44 Å
C-COOH1.52 Å
Bond AngleC-N-O110.5°
N-O-CH₃108.2°
Dihedral AngleH₃C-C-N-O~180° (syn isomer)

Beyond a single ground state structure, this compound can exist as a mixture of different conformers due to rotation around its single bonds. The methoxyimino group can exist as syn and anti isomers with respect to the carboxylic acid group. Furthermore, rotation around the C-C bond connecting the imino group and the carboxylic acid, as well as the C-O bond of the methoxy (B1213986) group, leads to various rotational conformers.

Computational methods can be used to map the potential energy surface of the molecule as a function of these rotational degrees of freedom. By calculating the energy of the molecule at different dihedral angles, a conformational energy landscape can be constructed. This landscape reveals the relative energies of different stable conformers (local minima) and the energy barriers (transition states) that separate them. Such analyses are crucial for understanding the dynamic behavior of the molecule in solution. Studies on other acyclic oxime ethers have shown that the relative stability of conformers can be influenced by steric and electronic effects.

Reaction Mechanism Elucidation

Computational chemistry is a key tool for elucidating the detailed mechanisms of chemical reactions involving this compound.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides insight into the geometry of the reacting molecules at the point of maximum energy. The energy difference between the reactants and the transition state is the activation energy barrier, which is a critical factor in determining the reaction rate. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state analysis can reveal the feasibility of a proposed mechanism.

In reactions where multiple products can be formed, computational chemistry can predict the chemo- and stereoselectivity by comparing the activation energies of the competing reaction pathways. The pathway with the lower energy barrier is expected to be the major one. For instance, in reactions involving the addition of a nucleophile to the carbon of the C=N bond, the facial selectivity (leading to different stereoisomers) can be predicted by calculating the energies of the transition states leading to the different products. These predictions are invaluable for designing selective synthetic routes.

Table 2: Illustrative Calculated Energy Barriers for Competing Reaction Pathways

Reaction PathwayProductCalculated Activation Energy (kcal/mol)
Nucleophilic Addition (Path A)Stereoisomer R15.2
Nucleophilic Addition (Path B)Stereoisomer S18.5

Note: This table presents hypothetical data to illustrate the concept of using computational chemistry to predict stereoselectivity. Specific values for reactions of this compound would require dedicated computational studies.

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation to model specific solute-solvent interactions, such as hydrogen bonding.

For this compound, which has a polar carboxylic acid group, solvent effects are expected to be significant. The polarity of the solvent can influence the stability of charged or polar intermediates and transition states, thereby altering the reaction rates and selectivity. Computational studies that incorporate solvent effects provide a more realistic description of reactions in solution.

Spectroscopic Property Predictions

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, offering a way to interpret experimental spectra and understand the underlying molecular vibrations and electronic environments.

Density Functional Theory (DFT) has become a standard and reliable method for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts in organic molecules. nih.govaps.org The typical approach involves the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of gauge-dependence in magnetic field calculations. nih.gov

The process begins with the optimization of the molecule's geometry using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d) or larger). nih.gov Following geometry optimization, a single-point calculation is performed with a larger basis set, often specialized for NMR calculations (e.g., 6-311+G(2d,p)), to compute the nuclear shielding tensors. acs.org Solvation effects, which can significantly influence chemical shifts, are often incorporated using continuum solvation models like the Solvation Model based on Density (SMD). acs.org

The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_calc = σ_ref - σ_iso

For this compound, DFT calculations can predict the ¹H, ¹³C, ¹⁷O, and ¹⁴N chemical shifts. Comparing these predicted values with experimental data allows for the validation of the computed structure and provides a detailed assignment of the NMR signals. Discrepancies between calculated and experimental shifts can often be minimized through empirical scaling or by using more advanced computational models. acs.org

Table 1: Illustrative DFT-Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomNucleusHypothetical Calculated Shift (δ_calc)Hypothetical Experimental Shift (δ_exp)
Carboxyl H¹H11.511.2
Methoxy H¹H3.953.90
Methyl H¹H2.102.05
Carbonyl C¹³C165.4164.8
Imine C¹³C148.2147.5
Methoxy C¹³C62.161.7
Methyl C¹³C12.512.1
Carbonyl O¹⁷O350.2348.0
Methoxy O¹⁷O65.864.5
Imine N¹⁴N280.6278.9

Computational vibrational analysis is instrumental in interpreting and assigning bands in an infrared (IR) spectrum. diva-portal.org This analysis is typically performed within the harmonic approximation. After optimizing the molecular geometry, the second derivatives of the energy with respect to the atomic coordinates are calculated, forming a matrix known as the Hessian. github.io

Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes (the collective motions of the atoms for each frequency). github.io For a vibration to be IR-active, it must induce a change in the molecule's dipole moment. github.io The intensity of the absorption is proportional to the square of this change in dipole moment. rsc.org

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. nih.gov To improve accuracy, it is common practice to apply a scaling factor to the computed frequencies. These scaling factors are empirically derived and depend on the level of theory and basis set used.

For this compound, this analysis can predict the characteristic vibrational frequencies for its functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch, the C=N stretch of the imine, and various C-H and C-O stretching and bending modes.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)Hypothetical Scaled Calculated Frequency (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)2980
CarbonylC=O Stretch1760 - 16901725
ImineC=N Stretch1690 - 16401660
Methoxy/MethylC-H Stretch3000 - 28502950
Carboxyl/MethoxyC-O Stretch1320 - 10001250, 1050
Carboxylic AcidO-H Bend1440 - 13951410

Structure-Reactivity Relationships and Electronic Properties

Understanding the relationship between a molecule's structure and its reactivity is a central goal of computational chemistry. nih.govuni-bonn.de By calculating various electronic properties, one can gain insight into the molecule's stability, reactivity, and intermolecular interactions.

Key parameters derived from frontier molecular orbital (FMO) theory, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. rsc.org

Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and imine nitrogen, and a positive potential around the acidic proton.

Table 3: Hypothetical Calculated Electronic Properties of this compound

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability; related to ionization potential.
LUMO Energy-1.2 eVIndicates electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap5.3 eVCorrelates with chemical stability and reactivity.
Dipole Moment2.8 DebyeMeasures overall polarity, influencing solubility and intermolecular forces.

Molecular Dynamics Simulations in Reaction Environments

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. ucdavis.edu By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. sciencepg.comresearchgate.net

For this compound, MD simulations can be used to explore its behavior in various solvents, such as water. Such simulations can reveal:

Solvation Structure: How solvent molecules arrange around the solute, including the formation and dynamics of hydrogen bonds between the carboxylic acid group and water.

Conformational Dynamics: The flexibility of the molecule, such as the rotation around the N-O and C-C single bonds, and the preferred conformations in solution.

Transport Properties: Properties like the diffusion coefficient can be calculated, providing insight into how the molecule moves through a medium.

In the context of a reaction, MD simulations can be used to model the approach of a reactant to the molecule, providing information on preferred interaction sites and orientations. nih.gov For more complex scenarios involving bond breaking and formation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM simulation, the reacting core of the system (e.g., this compound and a reactant) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent) is treated with a classical force field. This approach allows for the simulation of chemical reactions in a realistic, condensed-phase environment. acs.org

Table 4: Illustrative Setup for a Molecular Dynamics Simulation of this compound in Water

ParameterDescription
SystemOne molecule of this compound in a box of water molecules.
Force FieldA classical force field (e.g., GROMOS, AMBER) to describe interatomic forces.
Solvent ModelA water model like TIP3P or SPC/E.
EnsembleNPT (constant Number of particles, Pressure, and Temperature) for realism.
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100 nanoseconds
Key AnalysesRadial Distribution Functions (solvation shell), Hydrogen Bond Analysis, Root Mean Square Deviation (conformational stability).

Advanced Analytical Methodologies for Characterization and Quantification in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(methoxyimino)propanoic acid. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is crucial for distinguishing between its stereoisomers.

The C=N double bond of the oxime ether in this compound results in the potential for stereoisomerism, specifically the existence of (E) and (Z) isomers. Distinguishing between these isomers is critical, and ¹H NMR methods that exploit magnetic anisotropy are particularly powerful for this purpose. protein-nmr.org.uk

Magnetic anisotropy refers to the non-uniform magnetic field generated by electron clouds of certain functional groups, such as the C=N bond. youtube.comyoutube.com This anisotropic effect causes nuclei located in different spatial regions relative to the functional group to experience different local magnetic fields, leading to distinct chemical shifts. However, a more definitive method for stereochemical assignment relies on the Nuclear Overhauser Effect (NOE). wikipedia.org

The NOE is the transfer of nuclear spin polarization through space between nuclei that are in close proximity (typically <5 Å). libretexts.org By irradiating a specific proton signal and observing which other proton signals are enhanced, one can map the spatial arrangement of the atoms. In the context of this compound, NOE difference experiments or 2D NOESY can unambiguously determine the geometry around the C=N bond.

For the (E)-isomer: The methoxy (B1213986) group (-OCH₃) and the methyl group (-CH₃) are on the same side of the C=N double bond. Therefore, irradiating the methoxy protons would lead to an NOE enhancement of the methyl proton signal.

For the (Z)-isomer: The methoxy group (-OCH₃) and the carboxylic acid group (-COOH) are on the same side. Irradiating the methoxy protons would not cause an enhancement of the methyl proton signal. An NOE might be observed with the carboxylic acid proton, although this can be complicated by proton exchange with the solvent.

The table below summarizes the expected NOE correlations for the stereochemical assignment of this compound.

Irradiated ProtonsExpected NOE Enhancement in (E)-isomerExpected NOE Enhancement in (Z)-isomerRationale
Methoxy (-OCH₃)Methyl (-CH₃)No significant enhancement of Methyl (-CH₃)Proximity of -OCH₃ and -CH₃ groups in the (E) configuration. nih.gov
Methyl (-CH₃)Methoxy (-OCH₃)No significant enhancement of Methoxy (-OCH₃)Reciprocal NOE confirms the spatial closeness in the (E) configuration.

While this compound has a relatively simple structure, multi-dimensional NMR techniques are routinely employed to provide unambiguous confirmation of its atomic connectivity. These experiments are especially vital when the compound is part of a larger, more complex molecule.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other through chemical bonds (typically over two or three bonds). longdom.org For this compound, a COSY spectrum would not show any cross-peaks, as the methyl and methoxy protons are isolated spin systems with no vicinal or geminal proton neighbors. This absence of correlation is itself a confirmation of the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms to which they are attached. It is used to assign the ¹³C signals based on the known ¹H assignments. For example, it would show a correlation between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is extremely useful for piecing together the carbon skeleton and confirming the placement of functional groups. For instance, an HMBC spectrum would show a correlation from the methyl protons to the imine carbon (C=N) and the carboxyl carbon (C=O), confirming the core structure.

The following table details the expected key correlations for this compound in 2D NMR experiments.

NMR ExperimentCorrelated NucleiInformation Gained
HSQC ¹H of -CH₃ ↔ ¹³C of -CH₃Direct C-H bond connectivity.
¹H of -OCH₃ ↔ ¹³C of -OCH₃Direct C-H bond connectivity.
HMBC ¹H of -CH₃ ↔ ¹³C of C=NConfirms connectivity of the methyl group to the imine carbon.
¹H of -CH₃ ↔ ¹³C of -COOHConfirms proximity of the methyl group to the carboxyl carbon.
¹H of -OCH₃ ↔ ¹³C of C=NConfirms the methoxy group is attached to the imine nitrogen.

Real-time or in situ NMR monitoring is a powerful technique for studying reaction kinetics, mechanisms, and stereoselectivity. magritek.com A reaction mixture is placed directly in the NMR spectrometer, and spectra are acquired at regular intervals. This allows for the simultaneous tracking of the disappearance of reactants and the appearance of products and intermediates.

For the synthesis of this compound (e.g., via the reaction of pyruvic acid with methoxyamine), real-time ¹H NMR can be used to:

Monitor reactant consumption: Track the decrease in the signal intensity of the pyruvic acid methyl protons.

Quantify product formation: Observe the appearance and growth of distinct signals for the methyl and methoxy protons of the (E) and (Z) isomers of the product.

Determine stereoselectivity: By integrating the signals corresponding to the (E) and (Z) isomers at different time points, the kinetic and thermodynamic stereoselectivity of the reaction can be determined.

The data below simulates the progress of a reaction to form this compound, illustrating how the relative concentrations of reactants and products can be monitored.

Time (minutes)Pyruvic Acid Signal IntegralProduct (E)-isomer Signal IntegralProduct (Z)-isomer Signal Integral
01.000.000.00
100.750.200.05
300.400.480.12
600.150.680.17
1200.020.780.20

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method, it becomes a powerful tool for identification, quantification, and purity assessment.

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of the carboxylic acid group, this compound typically requires derivatization before GC-MS analysis. A common approach is esterification (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) to convert the carboxylic acid into a more volatile ester.

Gas Chromatography (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The time it takes for the compound to travel through the column is its retention time (RT), a characteristic property that aids in its identification. Purity can be assessed by the presence of a single major peak.

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI). This process generates a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the derivatized compound. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, confirming its identity.

A hypothetical GC-MS analysis of the methyl ester of this compound would yield the following data:

ParameterValueInterpretation
Retention Time (RT) 8.5 minCharacteristic elution time under specific GC conditions.
Molecular Ion (M⁺•) m/z 131Corresponds to the molecular weight of methyl 2-(methoxyimino)propanoate (C₅H₉NO₃).
Key Fragment Ion m/z 100Loss of a methoxy radical (•OCH₃).
Key Fragment Ion m/z 72Loss of a carbomethoxy radical (•COOCH₃).
Key Fragment Ion m/z 59Corresponds to the carbomethoxy cation ([COOCH₃]⁺).

LC-MS is ideally suited for the analysis of non-volatile, polar, or thermally labile compounds like this compound, as it does not require derivatization. This makes it a preferred method for analyzing the compound in complex matrices such as biological fluids, cell culture media, or aqueous reaction mixtures.

Liquid Chromatography (LC): The sample is dissolved in a suitable solvent and injected into the LC system. Separation occurs as the sample travels through a column packed with a stationary phase, driven by a liquid mobile phase. By using techniques like reversed-phase chromatography, compounds are separated based on their polarity.

Mass Spectrometry (MS): The eluent from the LC column is directed into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used. ESI ionizes the analyte directly from the liquid phase, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. This provides a clear indication of the molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to produce a characteristic spectrum.

For this compound (MW = 117.10 g/mol ), an LC-MS analysis would provide the following results:

ParameterValue (Positive Ion Mode)Value (Negative Ion Mode)Interpretation
Retention Time (RT) 3.2 min3.2 minCharacteristic elution time under specific LC conditions.
Parent Ion m/z 118.05m/z 116.03Corresponds to [M+H]⁺ and [M-H]⁻, confirming the molecular weight.
MS/MS Fragment of [M+H]⁺ m/z 101.02-Loss of ammonia (B1221849) (NH₃) from the protonated molecule.
MS/MS Fragment of [M-H]⁻ -m/z 72.02Loss of carbon dioxide (CO₂) from the deprotonated molecule.

Chromatographic Separations in Research

Chromatographic techniques are fundamental in the research setting for the separation, identification, and quantification of "this compound" and related compounds. These methods are pivotal for assessing the purity of synthetic batches, determining the success of enantioselective syntheses, and analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of "this compound". Its application spans from determining the chemical purity of a sample to resolving and quantifying its enantiomeric forms.

For achiral purity analysis, reversed-phase HPLC is commonly employed. A C18 column is a typical stationary phase, offering effective separation of the target compound from potential impurities and starting materials based on polarity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.netnih.gov Isocratic or gradient elution can be applied to achieve optimal separation. Detection is frequently carried out using a UV-Vis detector, as the molecule possesses a chromophore that absorbs in the UV region. creative-proteomics.com

The determination of enantiomeric excess is crucial in asymmetric synthesis and for pharmacological studies. Chiral HPLC is the gold standard for this purpose. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers of "this compound". Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® or CHIRALPAK® series), are often effective for the separation of racemic carboxylic acids. mdpi.comnih.gov The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The mobile phase in chiral separations is often a mixture of alkanes (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an acidic modifier (like trifluoroacetic acid) to improve peak shape and resolution.

The following table provides a hypothetical example of HPLC data for the analysis of a sample of "this compound" containing both enantiomers.

Table 1: Hypothetical Chiral HPLC Data for "this compound" Enantiomers
EnantiomerRetention Time (min)Peak AreaPercentage of Total Area (%)
(R)-2-(Methoxyimino)propanoic acid12.51,800,00090
(S)-2-(Methoxyimino)propanoic acid15.2200,00010

From this data, the enantiomeric excess (ee) can be calculated as: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area) ] x 100 ee (%) = [ (1,800,000 - 200,000) / (2,000,000) ] x 100 = 80%

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" itself has limited volatility due to its carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable analogue prior to GC analysis. colostate.edu

A common and effective derivatization strategy for α-keto acids and their oxime derivatives is a two-step process involving oximation followed by silylation. youtube.comnih.gov Since "this compound" already contains an oxime group, the primary derivatization targets the carboxylic acid functionality. Silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This derivatization significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

The resulting trimethylsilyl ester of "this compound" can be readily separated on a nonpolar or medium-polarity capillary GC column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase. The separation is based on the boiling points and interactions of the analytes with the stationary phase. A temperature-programmed oven is used to elute compounds with a wide range of boiling points. metbio.net

GC coupled with a mass spectrometer (GC-MS) is particularly useful, as it provides not only retention time data for quantification but also mass spectra that can confirm the identity of the derivatized compound and other volatile components in a sample mixture. mdpi.comresearchgate.net

The following table outlines a typical set of parameters for the GC-MS analysis of derivatized "this compound".

Table 2: Typical GC-MS Parameters for the Analysis of Silylated "this compound"
ParameterCondition
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature250 °C
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ion Source Temp230 °C
MS Quadrupole Temp150 °C
Scan Range50-550 amu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of "this compound" in the solid state.

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. acs.orgsemanticscholar.org By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, from which the atomic positions are determined.

The table below presents hypothetical crystallographic data for "this compound", illustrating the type of information obtained from an X-ray diffraction experiment.

Table 3: Hypothetical Crystallographic Data for "this compound"
ParameterValue
Chemical FormulaC4H7NO3
Formula Weight117.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.890
b (Å)12.450
c (Å)7.980
β (°)105.2
Volume (ų)564.3
Z4
Calculated Density (g/cm³)1.378

Optical Rotation Measurements for Chiral Purity Assessment

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. libretexts.org Measurement of this rotation using a polarimeter is a classical method for assessing the chiral purity, or enantiomeric excess, of a sample of a chiral compound like "this compound".

Each enantiomer of a chiral compound rotates the plane of polarized light by an equal magnitude but in opposite directions. The enantiomer that rotates the light to the right (clockwise) is termed dextrorotatory and is designated with a (+) sign. The enantiomer that rotates the light to the left (counter-clockwise) is termed levorotatory and is designated with a (-) sign. libretexts.org

The extent of rotation is quantified as the specific rotation, [α], which is a characteristic property of a pure enantiomer under standard conditions of temperature, wavelength (typically the sodium D-line at 589 nm), concentration, and path length. wikipedia.org The specific rotation is calculated from the observed rotation (α) using the following formula:

[α] = α / (c × l)

where:

α is the observed rotation in degrees.

c is the concentration of the sample in g/mL.

l is the path length of the polarimeter cell in decimeters (dm).

Once the specific rotation of the pure enantiomer is known, the enantiomeric excess (ee) of a non-racemic mixture can be determined by measuring its observed rotation and using the following relationship:

ee (%) = ( [α]observed / [α]pure enantiomer ) × 100

While the specific rotation value for the pure enantiomers of "this compound" is not documented in readily available literature, the principle of its determination and application remains the same. A researcher would first need to resolve the racemic mixture or synthesize an enantiomerically pure sample to measure its specific rotation. This value would then serve as a reference for determining the enantiomeric excess of subsequent batches.

The following table illustrates a hypothetical calculation for determining the enantiomeric excess of a sample of "this compound".

Table 4: Hypothetical Optical Rotation Data and Enantiomeric Excess Calculation
ParameterValue
Known Specific Rotation of (+)-enantiomer, [α]D²⁰+85.0°
Observed Rotation of Sample, α+63.8°
Concentration, c0.01 g/mL
Path Length, l1 dm
Calculated Specific Rotation of Sample, [α]observed+63.8° / (0.01 g/mL × 1 dm) = +63.8°
Calculated Enantiomeric Excess (ee)(+63.8° / +85.0°) × 100 = 75.1%

This indicates that the sample contains a 75.1% excess of the (+)-enantiomer over the (-)-enantiomer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.